2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core substituted with a 3-chlorophenyl group and a phenyl group, making it a valuable molecule for various applications in scientific research and industry.
Scientific Research Applications
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and dyes.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of enzymes, proteins, and receptors . They have shown potential therapeutic values in treating various diseases .
Mode of Action
Imidazole derivatives are known to readily bind with a variety of enzymes, proteins, and receptors due to their electronic-rich characteristics . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are known to be lipid-soluble, allowing them to diffuse through the cell membrane . This property can impact the bioavailability of the compound.
Result of Action
Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may have diverse molecular and cellular impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the 3-chlorophenyl group, resulting in different biological activities.
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and potency.
2-(3,4-Dichlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Contains an additional chlorine atom, which can enhance or alter its biological properties.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole imparts unique chemical and biological properties, making it a valuable compound for targeted research and development. Its specific substitution pattern allows for selective interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPPVINMATUQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598298 | |
Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175712-66-0 | |
Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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